molecular formula C15H14O3S2 B14367603 1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one CAS No. 90884-27-8

1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one

Katalognummer: B14367603
CAS-Nummer: 90884-27-8
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: GRUKYNOFYJVELY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one is a chemical compound characterized by the presence of two 4-hydroxyphenyl groups attached to a propan-2-one backbone via sulfanyl linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one typically involves the reaction of 4-hydroxythiophenol with 1,3-dichloropropan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion formed from 4-hydroxythiophenol attacks the electrophilic carbon atoms of 1,3-dichloropropan-2-one, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Ethers, esters

Wissenschaftliche Forschungsanwendungen

1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one: Similar structure but with methyl groups instead of hydroxyl groups.

    1,3-Bis(4-hydroxyphenyl)adamantane: Similar structure but with an adamantane backbone instead of propan-2-one.

Uniqueness

1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one is unique due to the presence of both hydroxyl and sulfanyl groups, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

90884-27-8

Molekularformel

C15H14O3S2

Molekulargewicht

306.4 g/mol

IUPAC-Name

1,3-bis[(4-hydroxyphenyl)sulfanyl]propan-2-one

InChI

InChI=1S/C15H14O3S2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,16-17H,9-10H2

InChI-Schlüssel

GRUKYNOFYJVELY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1O)SCC(=O)CSC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.